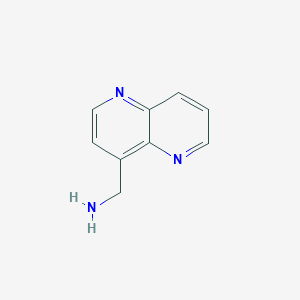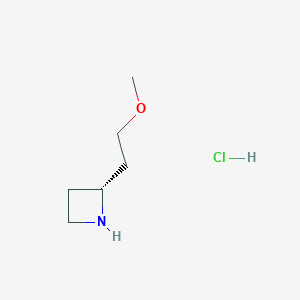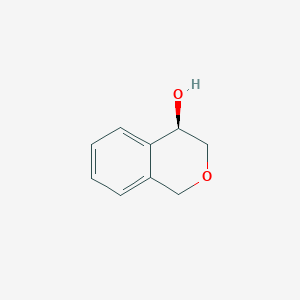
(R)-Isochroman-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Isochroman-4-ol is a chiral organic compound belonging to the class of isochromans It features a fused benzene and tetrahydrofuran ring system with a hydroxyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-Isochroman-4-ol can be synthesized through several methods. One common approach involves the reduction of ®-Isochroman-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of ®-Isochroman-4-ol may involve catalytic hydrogenation of ®-Isochroman-4-one using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: ®-Isochroman-4-ol can undergo oxidation reactions to form ®-Isochroman-4-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in ®-Isochroman-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: ®-Isochroman-4-one.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted isochroman derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-Isochroman-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: ®-Isochroman-4-ol derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of ®-Isochroman-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Isochroman: Lacks the hydroxyl group at the fourth position.
Isochroman-4-one: The oxidized form of ®-Isochroman-4-ol.
Tetrahydroisoquinoline: Shares a similar fused ring system but differs in functional groups.
Uniqueness: ®-Isochroman-4-ol is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(4R)-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 |
Clave InChI |
IXFIRBDJVKBOFO-VIFPVBQESA-N |
SMILES isomérico |
C1[C@@H](C2=CC=CC=C2CO1)O |
SMILES canónico |
C1C(C2=CC=CC=C2CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
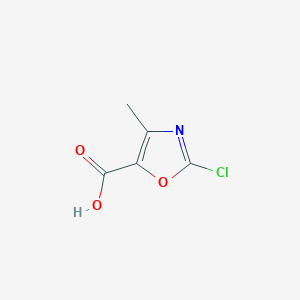

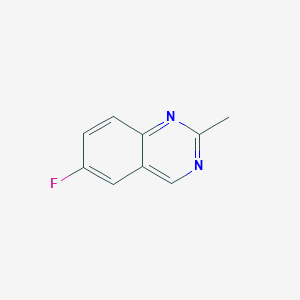
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
